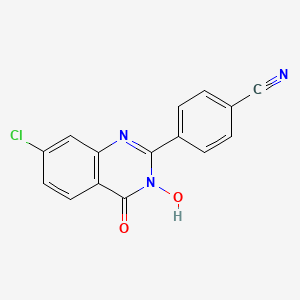

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile

Descripción general

Descripción

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features a chloro substituent at the 7-position, a hydroxy group at the 3-position, and a benzenecarbonitrile moiety attached to the quinazolinone core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.

Introduction of the Chloro and Hydroxy Groups: The chloro and hydroxy substituents are introduced through selective halogenation and hydroxylation reactions. Chlorination can be carried out using reagents such as thionyl chloride or phosphorus pentachloride, while hydroxylation can be achieved using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

Attachment of the Benzenecarbonitrile Moiety: The final step involves the coupling of the quinazolinone core with a benzenecarbonitrile derivative. This can be accomplished through nucleophilic substitution reactions using suitable coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium thiolate, thionyl chloride.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted quinazolinone derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules and heterocycles. Its functional groups allow for various chemical transformations, facilitating the development of novel compounds.

- Synthetic Routes : Common synthetic methods include cyclization of anthranilic acid derivatives under acidic or basic conditions, followed by selective halogenation and hydroxylation reactions to introduce the chloro and hydroxy groups.

Biology

- Bioactive Molecule : Research indicates that this compound may possess antimicrobial, antiviral, and anticancer properties. Its mechanism of action often involves the inhibition of specific enzymes or receptors crucial for cellular processes.

- Mechanism of Action : The interaction of the compound with molecular targets can disrupt cell signaling pathways, potentially leading to therapeutic effects against various diseases. For instance, it may inhibit kinases or proteases involved in cancer progression.

Medicine

- Therapeutic Potential : Investigations into the compound's efficacy in treating cancer and infectious diseases are ongoing. Its bioactive nature suggests that it could be developed into a therapeutic agent.

- Case Studies : Preliminary studies have shown promising results in vitro, indicating potential cytotoxic effects against certain cancer cell lines. Further clinical studies are necessary to validate these findings.

Industry

- Material Development : The unique properties of 4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile make it suitable for developing new materials and chemical processes. Its nitrile group can participate in various chemical reactions, enhancing its utility in industrial applications.

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Building block for organic synthesis |

| Biology | Investigated for antimicrobial and anticancer properties |

| Medicine | Potential therapeutic applications in cancer treatment |

| Industry | Development of new materials and chemical processes |

Mecanismo De Acción

The mechanism of action of 4-(7-chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparación Con Compuestos Similares

Similar Compounds

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzamide: Similar structure but with an amide group instead of a nitrile group.

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzyl alcohol: Similar structure but with a hydroxymethyl group instead of a nitrile group.

Uniqueness

4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is unique due to the presence of the benzenecarbonitrile moiety, which imparts specific chemical and biological properties. This nitrile group can participate in various chemical reactions, making the compound versatile for synthetic and research applications. Additionally, the combination of chloro, hydroxy, and nitrile substituents in the quinazolinone core enhances its potential as a bioactive molecule with diverse applications in chemistry, biology, medicine, and industry.

Actividad Biológica

The compound 4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C15H10ClN3O2

- Molecular Weight : 299.71 g/mol

- IUPAC Name : 4-(7-Chloro-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzenecarbonitrile

This compound features a quinazoline core, which is known for various pharmacological activities.

Anticancer Activity

Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound under discussion has shown:

- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrate that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Mechanism of Action : The compound is thought to inhibit specific kinases involved in cancer cell signaling pathways, such as c-Met and EGFR, leading to reduced tumor growth.

Antiviral Activity

Recent investigations have explored the antiviral potential of this compound against several viruses:

- Inhibition of Viral Replication : Studies have reported that the compound exhibits antiviral activity against adenoviruses and rotaviruses, with a notable reduction in viral load in treated cells.

- Mechanism of Action : The antiviral effects are attributed to the compound's ability to interfere with viral RNA synthesis and replication processes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on human breast cancer xenografts in mice demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups, highlighting its potential as a therapeutic agent in oncology.

- Clinical Trials : Early-phase clinical trials are ongoing to assess the safety and efficacy of this compound in patients with advanced solid tumors. Initial results indicate manageable side effects and promising efficacy signals.

Propiedades

IUPAC Name |

4-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3O2/c16-11-5-6-12-13(7-11)18-14(19(21)15(12)20)10-3-1-9(8-17)2-4-10/h1-7,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTYPVKPJGJBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327538 | |

| Record name | 4-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477864-79-2 | |

| Record name | 4-(7-chloro-3-hydroxy-4-oxoquinazolin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.